REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[C:1](#[N:2])[c:3]1[cH:4][c:5]([F:12])[c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11]1.[CH3:19][O:20][S:21]([O:22][CH3:23])(=[O:24])=[O:25].[CH3:27][C:28](=[O:29])[CH3:30].[K+:17].[K+:18].[OH2:26]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([F:12])[c:6]([C:7](=[O:8])[O:9][CH3:13])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(C(=O)O)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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COC(=O)c1ccc(C#N)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |